molecular formula C26H27N3O4S B2774491 N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 941986-52-3

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2774491
CAS No.: 941986-52-3
M. Wt: 477.58
InChI Key: ALWCHXJTWKIPCF-UHFFFAOYSA-N
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Description

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Anticancer Agents

  • Anticancer Activity: The tetrahydroisoquinoline moiety, similar to the one found in the compound of interest, has been extensively studied for its anticancer properties. Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has shown potent cytotoxicity against various breast cancer cell lines, suggesting its potential as an anticancer agent. This research emphasizes the synthesis and in vitro anticancer activity evaluation of these compounds, demonstrating significant cytotoxic effects against cancer cells (Redda, Gangapuram, & Ardley, 2010).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors: Sulfonamide-based compounds, including those with structural similarities to the compound , have been evaluated as inhibitors of carbonic anhydrase isoenzymes. These studies have found nanomolar inhibitory activities against various isoenzymes, suggesting their potential use in treating conditions related to carbonic anhydrase activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Pharmacological Screening

  • Antimicrobial and Anti-inflammatory Activities: Compounds with the benzothiazole and quinazoline moieties have been synthesized and screened for various pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research demonstrates the diverse biological activities of these compounds, highlighting their potential as lead compounds for further drug development (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-3-25(30)27-21-12-14-24(18(2)16-21)34(32,33)28-22-11-13-23-20(17-22)10-7-15-29(23)26(31)19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17,28H,3,7,10,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWCHXJTWKIPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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